molecular formula C13H13Cl3N2 B5356137 1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B5356137
M. Wt: 303.6 g/mol
InChI Key: QHTPUBFAHYPUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2-pyridinemethanol.

    Reaction: The 3,4-dichloroaniline is reacted with 2-pyridinemethanol in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted anilines with different functional groups.

Scientific Research Applications

1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It may be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-N-methylmethanamine
  • 1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanamine

Comparison

Compared to similar compounds, 1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride may exhibit unique properties due to the presence of the pyridin-2-ylmethyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2.ClH/c14-12-5-4-10(7-13(12)15)8-16-9-11-3-1-2-6-17-11;/h1-7,16H,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTPUBFAHYPUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.